molecular formula C8H7NO4S B3276608 4-(Methylthio)-3-Nitrobenzoic Acid CAS No. 64399-24-2

4-(Methylthio)-3-Nitrobenzoic Acid

Cat. No. B3276608
Key on ui cas rn: 64399-24-2
M. Wt: 213.21 g/mol
InChI Key: BPZVSOOQLVSCDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06479436B1

Procedure details

0.75 mol of 4-fluoro-3-nitrobenzoic acid was charged in 2 l of methanol, and 0.75 mol of sodium methoxide was added dropwise. 0.83 mol of sodium thiomethoxide was then added and the reaction mixture was heated at from 55 to 60° C. for 5 hours. After cooling, 1 l of water was added, the precipitate was filtered off with suction and washed with 100 ml of methylene chloride. The residue was then taken up in 500 ml of 2 N hydrochloric acid and the precipitate formed was filtered off with suction and washed with water. The residue was then taken up in tetrahydrofuran and dried over sodium sulfate and the solvent was distilled off.
Quantity
0.75 mol
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
0.75 mol
Type
reactant
Reaction Step Two
Quantity
0.83 mol
Type
reactant
Reaction Step Three
Name
Quantity
1 L
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][C:3]=1[N+:11]([O-:13])=[O:12].C[O-].[Na+].[CH3:17][S-:18].[Na+].O>CO>[N+:11]([C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][C:2]=1[S:18][CH3:17])[C:6]([OH:8])=[O:7])([O-:13])=[O:12] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
0.75 mol
Type
reactant
Smiles
FC1=C(C=C(C(=O)O)C=C1)[N+](=O)[O-]
Name
Quantity
2 L
Type
solvent
Smiles
CO
Step Two
Name
sodium methoxide
Quantity
0.75 mol
Type
reactant
Smiles
C[O-].[Na+]
Step Three
Name
Quantity
0.83 mol
Type
reactant
Smiles
C[S-].[Na+]
Step Four
Name
Quantity
1 L
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
57.5 (± 2.5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered off with suction
WASH
Type
WASH
Details
washed with 100 ml of methylene chloride
CUSTOM
Type
CUSTOM
Details
the precipitate formed
FILTRATION
Type
FILTRATION
Details
was filtered off with suction
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off

Outcomes

Product
Name
Type
Smiles
[N+](=O)([O-])C=1C=C(C(=O)O)C=CC1SC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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